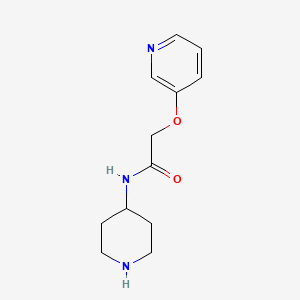![molecular formula C14H7F6N3O2S B3159951 3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 865658-00-0](/img/structure/B3159951.png)
3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound notable for its unique chemical structure and wide-ranging applications. The compound consists of a pyrazolo[1,5-a]pyrimidine core, modified with phenylsulfonyl and trifluoromethyl groups, making it valuable in various research and industrial contexts due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. Common methods include:
Cyclization Reactions: : Using appropriate starting materials such as hydrazine and 3-aminopyrazole derivatives.
Electrophilic Substitution: : Introduction of trifluoromethyl groups via electrophilic trifluoromethylation agents such as trifluoromethyl iodide.
Sulfonylation: : Attachment of the phenylsulfonyl group using reagents like phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Large-scale production typically involves optimizing reaction conditions for yield and purity, such as:
High-pressure reactors for cyclization.
Controlled temperature environments for precise electrophilic reactions.
Efficient purification methods like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can be oxidized to introduce further functional groups or modify existing ones.
Reduction: : Reductive conditions can be used to alter the oxidation state of sulfur or other substituents.
Substitution: : The phenylsulfonyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, nitric acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Thiols, amines for substitution reactions.
Major Products Formed from These Reactions
Oxidation Products: : Sulfone derivatives, further functionalized aromatic compounds.
Reduction Products: : Altered sulfur compounds, deprotected amine derivatives.
Substitution Products: : Diversely substituted pyrazolo[1,5-a]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules, contributing to material science and catalysis research.
Biology
In biological research, it is investigated for its potential activity against various biological targets, including enzymes and receptors.
Medicine
Preclinical studies explore its potential as a therapeutic agent, particularly due to its unique structural features that may offer specific interactions with biological macromolecules.
Industry
The compound’s stability and reactive sites make it a candidate for developing new materials and chemical processes, particularly in creating specialty chemicals.
Wirkmechanismus
Molecular Targets and Pathways Involved
3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interacts with various molecular targets, such as enzymes or receptors, via hydrogen bonding, van der Waals forces, and other non-covalent interactions. The trifluoromethyl groups often play a crucial role in enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylsulfonyl)-5-methylpyrazolo[1,5-a]pyrimidine
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
3-(Phenylsulfonyl)-6-chloropyrazolo[1,5-a]pyrimidine
Highlighting Its Uniqueness
The presence of both phenylsulfonyl and bis(trifluoromethyl) groups in 3-(Phenylsulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine distinguishes it from its analogs, offering distinct electronic and steric properties that influence its reactivity and binding characteristics, thus making it unique in various applications.
That should give you a comprehensive overview of the compound. Anything specific catching your interest here?
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3O2S/c15-13(16,17)10-6-11(14(18,19)20)23-12(22-10)9(7-21-23)26(24,25)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEKFMXRCOQATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3159869.png)



![4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3159890.png)



![7-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B3159932.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B3159936.png)
![6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3159945.png)
![11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine](/img/structure/B3159947.png)
![Methyl 3-[bis(phenoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B3159954.png)
![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-thiophenesulfonamide](/img/structure/B3159962.png)
